molecular formula C20H15FN4O2S2 B2652701 4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1797727-76-4

4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2652701
CAS No.: 1797727-76-4
M. Wt: 426.48
InChI Key: GSUGXKFOCNPKKR-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide” is a potent fungicidal agent . It has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and drug discovery.


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study mentioned the synthesis of a similar compound, where fluorination of a novel nitro precursor was performed with [18F]KF in the presence of Kryptofix 222 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 378.5 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. Its XLogP3-AA is 3.9, indicating its lipophilicity .

Scientific Research Applications

Biochemical Evaluation of Sulfonamides

A study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds like 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide exhibited high-affinity inhibition of this enzyme, crucial for understanding the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Development of Fluorescent Probes

Another research effort focused on developing highly selective fluorescent probes for detecting toxic benzenethiols. The study utilized reaction-based fluorescent probes, incorporating N-butyl-4-amino-1,8-naphthalimide and 2,4-dinitrobenzenesulfonamide for discrimination of thiophenols, demonstrating its application in environmental and biological sciences (Z. Wang et al., 2012).

Anticancer Agent Development

Research on novel pyridine-thiazole hybrid molecules revealed high antiproliferative activity against various cancer cell lines. Compounds such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed potential as anticancer agents, indicating a mechanism related to inducing genetic instability in tumor cells (I. Ivasechko et al., 2022).

Antidiabetic Agent Synthesis

Studies have also explored the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. These compounds demonstrated significant hypoglycemic activity, highlighting the chemical versatility of sulfonamide-based compounds in therapeutic applications (H. Faidallah et al., 2016).

Sensing and Detection Techniques

A novel pyrazoline-based fluorometric “Turn-off” sensing technique for Hg2+ was developed, using a non-toxic pyrazoline derivative. This approach offered a selective and sensitive method for detecting Hg2+ ions, with potential applications in environmental monitoring and safety (Ebru Bozkurt & H. Gul, 2018).

Properties

IUPAC Name

4-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S2/c21-15-5-9-18(10-6-15)29(26,27)25-16-7-3-14(4-8-16)19-13-28-20(24-19)23-17-2-1-11-22-12-17/h1-13,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUGXKFOCNPKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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